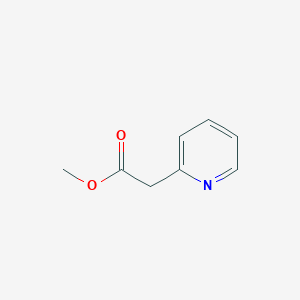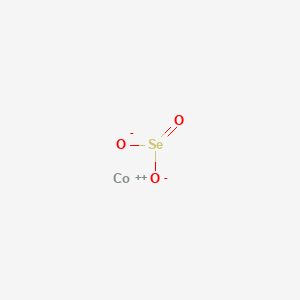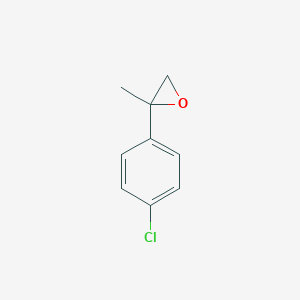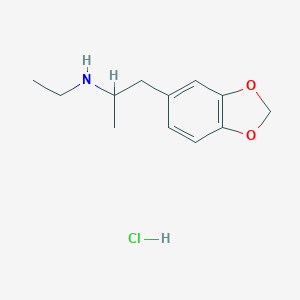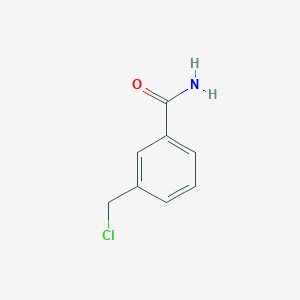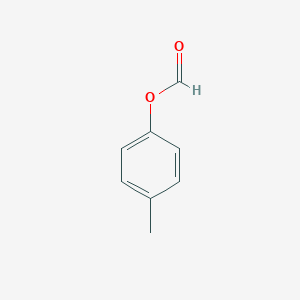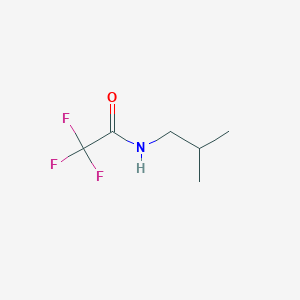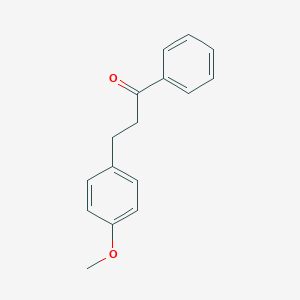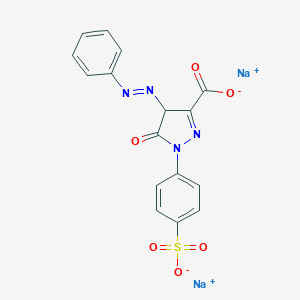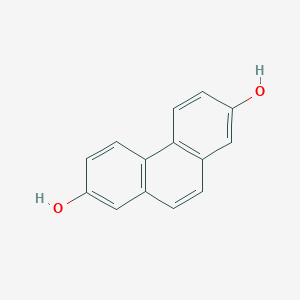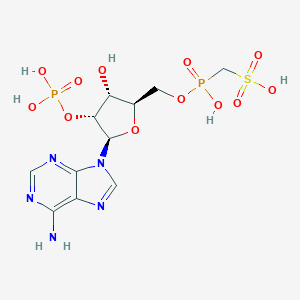
Adenosine 2'-phosphate 5'-methylenephosphosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 2'-phosphate 5'-methylenephosphosulfate (AMPS) is a compound that plays a crucial role in various biochemical processes. It is synthesized in the body through a complex pathway that involves several enzymes. In recent years, AMPS has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
Adenosine 2'-phosphate 5'-methylenephosphosulfate acts as a competitive inhibitor of the enzyme PAPS reductase. This enzyme is responsible for the conversion of PAPS to sulfite, which is an important step in the metabolism of sulfur-containing compounds in the body. By inhibiting this enzyme, Adenosine 2'-phosphate 5'-methylenephosphosulfate can disrupt the metabolism of sulfur-containing compounds and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Adenosine 2'-phosphate 5'-methylenephosphosulfate has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of sulfur-containing compounds, which can lead to a range of effects on cellular metabolism. Additionally, Adenosine 2'-phosphate 5'-methylenephosphosulfate has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine 2'-phosphate 5'-methylenephosphosulfate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action, which makes it a valuable tool for studying the role of enzymes involved in the metabolism of sulfur-containing compounds. However, one limitation of Adenosine 2'-phosphate 5'-methylenephosphosulfate is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Adenosine 2'-phosphate 5'-methylenephosphosulfate. One area of interest is the development of new methods for synthesizing Adenosine 2'-phosphate 5'-methylenephosphosulfate. Additionally, there is a need for further research on the biochemical and physiological effects of Adenosine 2'-phosphate 5'-methylenephosphosulfate, particularly in relation to its potential anti-inflammatory effects. Finally, there is a need for further research on the use of Adenosine 2'-phosphate 5'-methylenephosphosulfate as a tool for studying the role of enzymes involved in the metabolism of sulfur-containing compounds.
Méthodes De Synthèse
Adenosine 2'-phosphate 5'-methylenephosphosulfate is synthesized in the body through a complex pathway that involves several enzymes. The first step involves the conversion of ATP to adenosine 5'-phosphosulfate (APS) by the enzyme ATP sulfurylase. The next step involves the conversion of APS to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by the enzyme APS kinase. Finally, PAPS is converted to Adenosine 2'-phosphate 5'-methylenephosphosulfate by the enzyme PAPS reductase.
Applications De Recherche Scientifique
Adenosine 2'-phosphate 5'-methylenephosphosulfate has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry. Adenosine 2'-phosphate 5'-methylenephosphosulfate is used as a substrate for the enzyme adenosine 2',3'-cyclic monophosphate (cAMP) phosphodiesterase, which is involved in the regulation of cAMP levels in the body. This makes Adenosine 2'-phosphate 5'-methylenephosphosulfate a valuable tool for studying the role of cAMP in various biological processes.
Propriétés
Numéro CAS |
136439-86-6 |
|---|---|
Nom du produit |
Adenosine 2'-phosphate 5'-methylenephosphosulfate |
Formule moléculaire |
C11H17N5O12P2S |
Poids moléculaire |
505.29 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid |
InChI |
InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(28-30(20,21)22)7(17)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
SPPVIIPJDYOUQF-IOSLPCCCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N |
Autres numéros CAS |
136439-86-6 |
Synonymes |
2'-mePAPS adenosine 2'-phosphate 5'-methylenephosphosulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




